

2-Acetylaminio-5-bromo-6-methylpyridine

molecular structure

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Compound of Interest

Compound Name: 2-Acetylaminio-5-bromo-6-methylpyridine

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An In-depth Technical Guide on the Molecular Structure of **2-Acetylaminio-5-bromo-6-methylpyridine**

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of **2-Acetylaminio-5-bromo-6-methylpyridine**, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

2-Acetylaminio-5-bromo-6-methylpyridine is a heterocyclic compound with a pyridine core. The structure is characterized by an acetylaminio group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position.

Quantitative Molecular Data

The key physicochemical properties of **2-Acetylaminio-5-bromo-6-methylpyridine** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	142404-84-0	[1] [2]
Molecular Formula	C8H9BrN2O	[1] [2]
Molecular Weight	229.07 g/mol	[1] [2]
SMILES String	CC(=O)Nc1ccc(Br)c(C)n1	[1]
InChI Key	LDBWQGWJCPCZIN- UHFFFAOYSA-N	[1]

Molecular Visualization

The two-dimensional chemical structure of **2-Acetylaminio-5-bromo-6-methylpyridine** is depicted in the following diagram.

Caption: 2D structure of **2-Acetylaminio-5-bromo-6-methylpyridine**.

Experimental Protocols

Detailed experimental data for **2-Acetylaminio-5-bromo-6-methylpyridine** is not extensively available in the public domain. However, plausible synthetic and analytical methods can be extrapolated from protocols for structurally similar compounds.

Synthesis

A potential synthetic route to **2-Acetylaminio-5-bromo-6-methylpyridine** involves the acetylation of 2-Amino-5-bromo-6-methylpyridine.

Starting Material: 2-Amino-5-bromo-6-methylpyridine.

Reagents and Solvents: Acetic anhydride, a suitable solvent (e.g., acetonitrile or pyridine), and potentially a catalytic amount of acid or base.

General Procedure:

- Dissolve 2-Amino-5-bromo-6-methylpyridine in the chosen solvent in a reaction flask.

- Add acetic anhydride to the solution, possibly in the presence of a catalyst.
- The reaction mixture is stirred, potentially with heating, for a period sufficient to ensure complete reaction, monitored by techniques like Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up. This may involve quenching with water or a basic solution to neutralize excess acid and anhydride.
- The product is then extracted with an organic solvent.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
- The crude product is purified, for example, by recrystallization or column chromatography, to yield pure **2-Acetylaminio-5-bromo-6-methylpyridine**.

A study on a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, involved reacting the corresponding amine with acetic anhydride in acetonitrile.[\[3\]](#)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the acetyl methyl protons, the amine proton, and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be characteristic of the substitution pattern. For a similar compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, the following peaks were reported: ¹H-NMR (CDCl₃) δ 7.8 (s, 1H-pyridine), 7.38 (s, 1H-pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃).[\[3\]](#)
- ¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two methyl carbons, the acetyl carbonyl carbon, and the carbons of the pyridine ring. For a related isomer, the following peaks were observed: ¹³C-NMR (CDCl₃ + CD₃OD) δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.[\[3\]](#)

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the acetyl group, C-N stretching, and vibrations associated with the substituted pyridine ring.

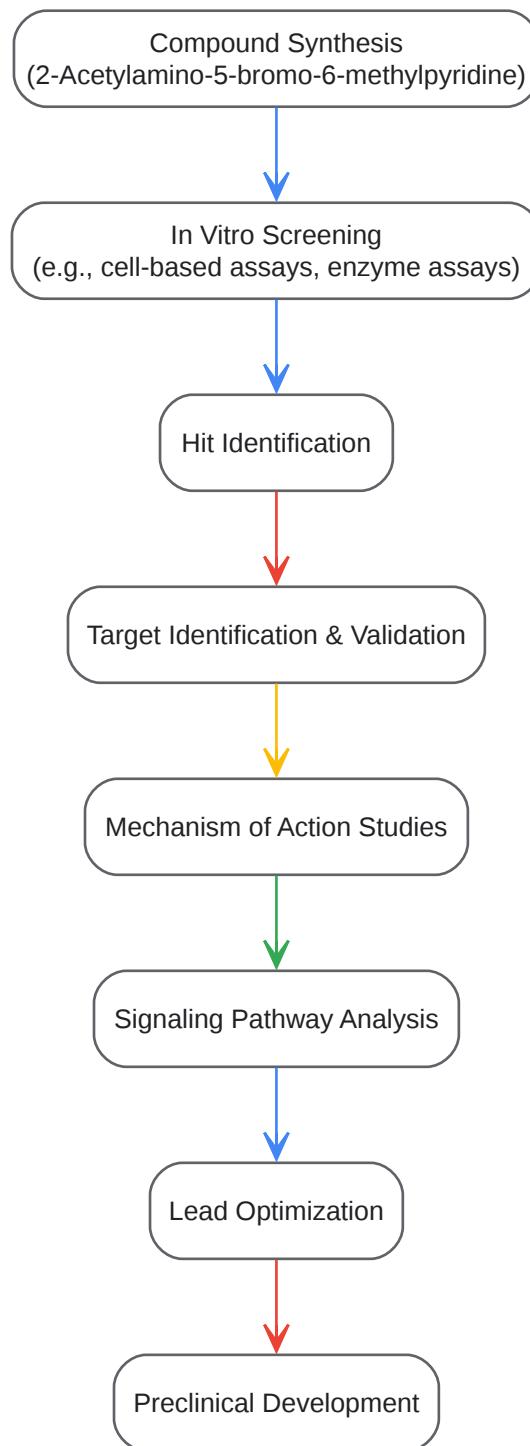
Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the acetyl group and bromine, providing further structural confirmation. For an isomeric compound, the mass spectrum (EI-MS m/z (+ion mode)) showed a peak at 229 $[M+H]^+$.^[3]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for **2-Acetylamino-5-bromo-6-methylpyridine** are not well-documented in publicly available literature, the pyridine scaffold is a common motif in many biologically active compounds. Derivatives of similar substituted pyridines are utilized in pharmaceutical research, particularly in the development of therapeutic agents for oncology and infectious diseases.^[4] The bromo- and amino- functionalities on the pyridine ring serve as versatile handles for further chemical modifications to generate libraries of compounds for biological screening.

Further research would be required to elucidate any specific signaling pathways modulated by this particular molecule. A general workflow for such an investigation is outlined below.



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Caption: A generalized workflow for determining the biological activity of a compound.

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